REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9](O)[CH3:10])[CH:5]=[N:6][C:7]=1[Cl:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC1C=CC=CC=1>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([CH:9]=[CH2:10])=[CH:5][N:6]=1
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Name
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|
Quantity
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311 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=NC1Cl)C(C)O
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Name
|
|
Quantity
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431 g
|
Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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3 L
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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CUSTOM
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Details
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with concomitant removal of water
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Type
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CONCENTRATION
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Details
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the mixture was concentrated to about 500 mL
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Type
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ADDITION
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Details
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diluted with 2 L water
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Type
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EXTRACTION
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Details
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extracted with three times (1 L per extraction) ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure with low heat
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Type
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DISSOLUTION
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Details
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dissolved in 500 mL methylene chloride
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Type
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WASH
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Details
|
The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which
|
Type
|
TEMPERATURE
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Details
|
upon cooling to 4° C. (63% yield)
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=C(C=C1Cl)C=C
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |